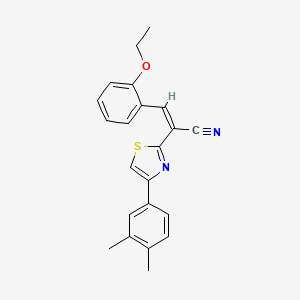

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as DMTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family and is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

Chemical Synthesis and Structure Analysis :

- Frolov et al. (2005) demonstrated that the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride produces (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. They also confirmed the structure of a related compound through X-ray diffraction analysis Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.

Optoelectronic Applications :

- Anandan et al. (2018) explored thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found that these compounds are effective in protecting human eyes and optical sensors, and useful in stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.

Antimicrobial Properties :

- Cuervo-Rodríguez et al. (2019) investigated the antimicrobial activity of methacrylic monomers with acrylonitrile derivatives. They discovered these compounds' potential as antimicrobial coatings, particularly effective against Gram-negative Escherichia coli bacteria Cuervo-Rodríguez, Muñoz-Bonilla, Araujo, Echeverría, & Fernández-García, 2019.

Bioactive Heterocycle Construction :

- Naveen et al. (2006) synthesized a dipolarophile, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, for bioactive heterocycle construction. They emphasized its potential in creating molecules linked by hydrogen bonds Naveen, Kavitha, Rangappa, Sridhar, & Prasad, 2006.

Fluorescent Thiazoles :

- Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds showed potential in biological applications, like cell imaging, due to their ability to penetrate living cells Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021.

Organic Powders with Piezochromic Behaviors :

- Ouyang et al. (2016) discovered that a diphenylacrylonitrile derivative, (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile, exhibited piezochromic behaviors under hydrostatic pressure, changing its fluorescence color. This property makes it useful in stress-sensing applications Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016.

Cytotoxic Properties :

- Tarleton et al. (2012) explored the cytotoxic properties of various 2-phenylacrylonitriles. They emphasized the importance of the cyanide moiety and discovered compounds with potent broad-spectrum cytotoxic agents, which could be significant in cancer research Tarleton, Gilbert, Sakoff, & McCluskey, 2012.

Photovoltaic Performance :

- Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers for dye-sensitized solar cells, enhancing their light-harvesting capabilities and photovoltaic performance Han, Kang, Zu, Cui, & Gao, 2015.

properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJGJLRJGBKFLY-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)

![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)